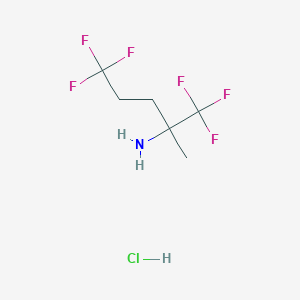

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride” is a compound with the CAS Number: 2305252-33-7 . It has a molecular weight of 245.6 and is typically stored at room temperature . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9F6N.ClH/c1-4 (13,6 (10,11)12)2-3-5 (7,8)9;/h2-3,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s known that similar compounds like Hexafluoroacetylacetone can form metal-chelate complexes with Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III) and Cr (III) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Synthesis of Perfluorochemicals

A novel, safe, and effective technique for the synthesis of perfluorochemicals through liquid-phase photofluorination with elemental fluorine has been developed. This method is applicable to the preparative-scale synthesis of isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines, which are difficult to prepare by classical fluorination methods. The technique involves the controlled inverse addition of materials to a well-stirred F2-saturated inert solvent with simultaneous UV irradiation (Scherer, Yamanouchi, & Onox, 1990).

Reaction Mechanisms and Analytical Applications

Research on the reaction of perfluoro-4-methylpentene-2 with secondary amines reveals insights into reaction mechanisms, producing a terminal enamine easily hydrolyzed to the corresponding amide. This study provides valuable information on the reactivity and potential synthetic utility of perfluorinated compounds (Tsukamoto & Ishikawa, 1972).

Development of Novel Materials

A study on the hydrate-keto equilibrium of 1,1,1,5,5,5-hexafluoro-2-hydroxy-2-methylpentan-4-one in acetone and ether solutions using magnetic resonance reveals the equilibrium percentages of the keto and hydrate forms. This investigation provides insights into the structural behavior of fluorinated compounds in different solvents, which is crucial for the development of novel materials and analytical methods (Dhingra & Tatta, 1975).

Catalytic Processes and Hydrodefluorination

The room-temperature catalytic hydrodefluorination of strong C(sp3)-F bonds in benzotrifluorides and fluoropentane, catalyzed by Et3Si[B(C6F5)4] using Et3SiH as the hydrogen source, transforms Ar-CF3 compounds to Ar-CH3 and fluropentane to pentane. This method highlights the potential of catalytic processes in modifying fluorinated compounds for various applications (Scott, Çelenligil-Çetin, & Ozerov, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1,1,1,5,5,5-hexafluoro-2-methylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F6N.ClH/c1-4(13,6(10,11)12)2-3-5(7,8)9;/h2-3,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABLBRUIGVZJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)

![7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)

![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)

![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)

![3-Cyclobutyl-6-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706895.png)